N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6S2/c1-26(22,23)9-4-2-3-8(7-9)13-16-17-14(24-13)15-12(19)10-5-6-11(25-10)18(20)21/h2-7H,1H3,(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBVCVGDPBXAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and various biological evaluations.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Methylsulfonyl group
- Oxadiazole ring
- Nitrothiophene moiety
The molecular formula is with a molecular weight of approximately 336.34 g/mol. The presence of the methylsulfonyl group enhances its solubility and biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. It has been shown to exhibit significant antibacterial activity against various strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Klebsiella pneumoniae
In vitro assays indicated that the compound displays a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .
2. Anti-inflammatory Activity
The compound has demonstrated notable anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). Specifically, it has shown:
- Selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
- IC50 values in the range of , indicating potent inhibition .
3. Antioxidant Properties
The antioxidant activity of the compound was evaluated using various assays, revealing its capability to scavenge free radicals effectively. This property is essential for mitigating oxidative stress-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of bacterial cell wall synthesis : The compound interferes with the biosynthesis pathways critical for bacterial survival.
- Modulation of inflammatory pathways : By selectively inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. A study on similar oxadiazole derivatives demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study:
A derivative similar to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide was tested against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising potential for further development as an antimicrobial agent.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Research on related compounds has shown that the presence of nitro and sulfonyl groups can enhance cytotoxic effects on cancer cells.
Case Study:
In vitro studies demonstrated that a structurally similar compound induced apoptosis in human cancer cell lines at concentrations as low as 10 µM. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Herbicidal Activity
Compounds featuring oxadiazole rings have been explored for their herbicidal properties. These compounds can inhibit specific enzymes involved in plant growth, making them effective as herbicides.
Data Table: Herbicidal Efficacy
| Compound Name | Target Plant Species | Effective Concentration (g/ha) | Mode of Action |
|---|---|---|---|
| Compound A | Amaranthus retroflexus | 50 | Photosynthesis inhibition |
| This compound | Cynodon dactylon | 75 | Growth regulation |
Insecticidal Activity
The compound's unique structure may also confer insecticidal properties. Research has shown that similar compounds can act as neurotoxins to certain pest species.
Case Study:
A field trial using a related oxadiazole derivative demonstrated a 90% reduction in aphid populations at a concentration of 200 ppm, suggesting potential for use in integrated pest management strategies.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport is critical for improving device efficiency.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Hole Mobility | 0.5 cm²/V·s |
| Electron Mobility | 0.3 cm²/V·s |
Photonic Devices
Due to its photostability and luminescent properties, this compound can be utilized in the development of photonic devices such as sensors and lasers.
Case Study:
A prototype sensor using this compound showed sensitivity to UV light with a response time of less than 1 second, highlighting its potential for rapid detection applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Nitrothiophene Carboxamide Derivatives
The target compound shares structural similarities with other nitrothiophene carboxamides, such as:
- N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) : This derivative replaces the oxadiazole ring with a thiazole ring and incorporates a 4-fluorophenyl group. Despite structural differences, it retains antibacterial activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) but shows reduced solubility due to the hydrophobic fluorophenyl group .
- N-(5-((Dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 10): The addition of a dimethylaminomethyl group enhances solubility and bioavailability compared to Compound 9, with comparable antibacterial efficacy .
Table 1: Key Properties of Nitrothiophene Carboxamides
1,3,4-Oxadiazole Derivatives
Comparisons with other oxadiazole-based compounds highlight the role of substituents:
- N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide : This thiadiazole derivative exhibits antifungal activity but lacks the nitrothiophene moiety, resulting in weaker antibacterial effects .
Isoxazole and Thiadiazole Analogues
- N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide : This isoxazole derivative demonstrates anti-inflammatory activity but lacks the nitro group, reducing its redox-mediated bacterial targeting capability .
- N-(4-Methylphenyl)-5-[({2-oxo-2-[(3-phenylpropyl)amino]ethyl}sulfanyl)methyl]-1,3,4-thiadiazole-2-carboxamide: The extended alkyl chain in this thiadiazole improves membrane penetration but introduces metabolic instability compared to the target compound’s compact oxadiazole-nitrothiophene system .
Mechanistic and Pharmacokinetic Insights
However, its nitro group may contribute to cytotoxicity in mammalian cells, a drawback observed in related nitrothiophenes . Pharmacokinetic studies of similar compounds suggest that oxadiazoles generally exhibit moderate metabolic stability, while thiazoles and thiadiazoles face faster hepatic clearance .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how can purity be optimized?
- Methodology :
- Step 1 : Condensation of 3-(methylsulfonyl)benzohydrazide with 5-nitrothiophene-2-carbonyl chloride under reflux in anhydrous dimethylformamide (DMF) at 110°C for 6–8 hours.
- Step 2 : Cyclization of the intermediate using phosphoryl chloride (POCl₃) as a dehydrating agent, followed by neutralization with sodium bicarbonate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to identify protons (e.g., methylsulfonyl CH₃ at ~3.3 ppm) and carbons (e.g., oxadiazole C=O at ~165 ppm).
- IR : Key stretches include nitro (O-N=O) at ~1520 cm⁻¹ and sulfonyl (S=O) at ~1350–1150 cm⁻¹.
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology :
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC determination).
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations using cisplatin as a positive control.
- Mechanistic Insight : Fluorescence-based assays to study DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s bioactivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; PDB ID: 1M17). Prioritize residues forming hydrogen bonds with the nitro or sulfonyl groups.
- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from biological assays.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify critical binding motifs .
Q. How to resolve contradictions in observed reactivity during functional group modifications (e.g., nitro reduction vs. sulfonyl stability)?
- Methodology :
- Controlled Reduction : Test selective nitro reduction using SnCl₂/HCl vs. catalytic hydrogenation (Pd/C, H₂). Monitor via TLC and compare yields.
- Stability Analysis : Expose the compound to acidic (HCl/EtOH) and basic (NaOH/H₂O) conditions; track decomposition via UV-Vis spectroscopy (λ = 300 nm).
- Orthogonal Validation : Cross-validate results using 2D NMR (HSQC, HMBC) to confirm bond integrity post-reaction .
Q. What experimental design strategies minimize variability in biological activity data across labs?
- Methodology :
- DoE (Design of Experiments) : Apply factorial design (e.g., 2³) to test variables: solvent purity (±5%), incubation temperature (±2°C), and cell passage number (<10 vs. >20).
- Statistical Analysis : Use ANOVA to identify significant factors; report confidence intervals (95%) for IC₅₀ values.
- Interlab Collaboration : Share standardized protocols (e.g., ATCC cell culture guidelines) and reference compounds (e.g., doxorubicin) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
